![molecular formula C11H12NO4S- B13880043 [4-(hydroxymethyl)-1H-quinolin-4-yl]methanesulfonate](/img/structure/B13880043.png)
[4-(hydroxymethyl)-1H-quinolin-4-yl]methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(hydroxymethyl)-1H-quinolin-4-yl]methanesulfonate: is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(hydroxymethyl)-1H-quinolin-4-yl]methanesulfonate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using various methods, including the Skraup synthesis, Doebner-Miller reaction, and Friedländer synthesis.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a formylation reaction, followed by reduction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs more scalable and cost-effective methods. These may include the use of continuous flow reactors, microwave-assisted synthesis, and solvent-free conditions to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Reduction: The quinoline core can undergo reduction reactions, leading to the formation of tetrahydroquinoline derivatives.
Substitution: The methanesulfonate group can be substituted with various nucleophiles, such as amines, thiols, and alcohols, under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formyl or carboxyl derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
[4-(hydroxymethyl)-1H-quinolin-4-yl]methanesulfonate: has several applications in scientific research:
Mechanism of Action
The mechanism of action of [4-(hydroxymethyl)-1H-quinolin-4-yl]methanesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
[4-(hydroxymethyl)-1H-quinolin-4-yl]methanesulfonate: can be compared with other quinoline derivatives, such as:
4-hydroxyquinoline: Known for its antimicrobial properties.
4-aminoquinoline: Used in antimalarial drugs like chloroquine.
8-hydroxyquinoline: Utilized in metal chelation and as an antiseptic.
The uniqueness of This compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
Molecular Formula |
C11H12NO4S- |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
[4-(hydroxymethyl)-1H-quinolin-4-yl]methanesulfonate |
InChI |
InChI=1S/C11H13NO4S/c13-7-11(8-17(14,15)16)5-6-12-10-4-2-1-3-9(10)11/h1-6,12-13H,7-8H2,(H,14,15,16)/p-1 |
InChI Key |
GXJLDODLMQEHNA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C(C=CN2)(CO)CS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(2,6-dichlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B13879967.png)
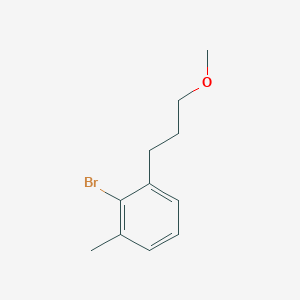


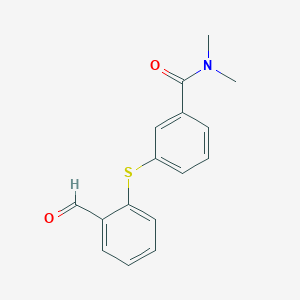
![2-Methyl-5-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid](/img/structure/B13880007.png)
![N-[3-methoxy-4-(4-propan-2-ylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13880011.png)
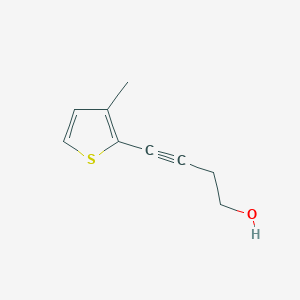
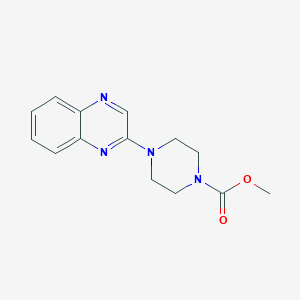
![4-[4-(1H-indazol-3-yl)triazol-1-yl]-N-methylbenzamide](/img/structure/B13880031.png)
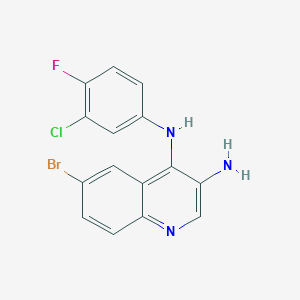
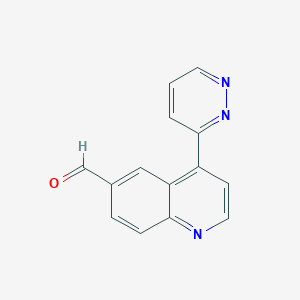
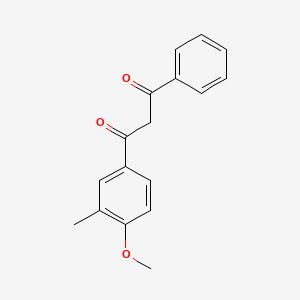
![4-chloro-2-(furan-2-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13880071.png)
